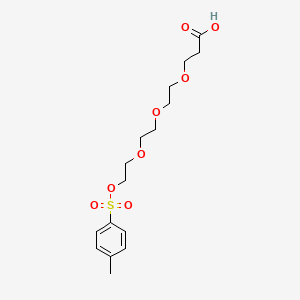
对甲苯磺酰基-聚乙二醇4-酸
描述
Tos-PEG4-acid is a polyethylene glycol-based linker that contains a tosyl group and a terminal carboxylic acid. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
科学研究应用
Tos-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.
Industry: Used in the production of specialized reagents and intermediates for various chemical processes
作用机制
Target of Action
Tos-PEG4-acid is a polyethylene glycol (PEG) linker containing a tosyl group and a terminal carboxylic acid . The primary targets of Tos-PEG4-acid are primary amine groups . These primary amine groups can be found in various biological molecules, including proteins and peptides. The interaction between Tos-PEG4-acid and these primary amine groups can lead to the formation of stable amide bonds .
Mode of Action
The mode of action of Tos-PEG4-acid involves two key components: the tosyl group and the terminal carboxylic acid. The tosyl group acts as a good leaving group for nucleophilic substitution reactions . This means that it can be replaced by a nucleophile, such as a primary amine group. On the other hand, the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This reaction is commonly used in bioconjugation, the process of creating a stable covalent link between two molecules.
Pharmacokinetics
It is known that the hydrophilic peg spacer in tos-peg4-acid increases its solubility in aqueous media . This property can potentially enhance its bioavailability, as increased solubility often leads to improved absorption and distribution within the body.
Action Environment
The action of Tos-PEG4-acid can be influenced by various environmental factors. For instance, the presence of activators can enhance its ability to form amide bonds with primary amine groups . Additionally, the pH and temperature of the environment can potentially affect the efficiency of these reactions.
生化分析
Biochemical Properties
Tos-PEG4-acid plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Tos-PEG4-acid, as a linker, facilitates the connection of these two ligands .
Cellular Effects
The primary cellular effect of Tos-PEG4-acid is its role in the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tos-PEG4-acid involves its role as a linker in PROTACs . The tosyl group in Tos-PEG4-acid serves as a leaving group for nucleophilic substitution reactions, facilitating the connection of the two ligands in PROTACs . This connection allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of Tos-PEG4-acid in laboratory settings are primarily related to its role in the synthesis of PROTACs . The stability and degradation of Tos-PEG4-acid would directly impact the effectiveness of the PROTACs. Specific long-term effects of Tos-PEG4-acid on cellular function observed in in vitro or in vivo studies are not currently available.
Metabolic Pathways
The specific metabolic pathways that Tos-PEG4-acid is involved in are not currently known. As a component of PROTACs, Tos-PEG4-acid may indirectly influence various metabolic pathways through the degradation of target proteins .
Transport and Distribution
The transport and distribution of Tos-PEG4-acid within cells and tissues are likely to be influenced by its physicochemical properties, including its hydrophilic PEG spacer . Specific details about its interaction with transporters or binding proteins, and its effects on localization or accumulation are not currently available.
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Tos-PEG4-acid may involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and obtain the final product .
化学反应分析
Types of Reactions: Tos-PEG4-acid undergoes various chemical reactions, including nucleophilic substitution, where the tosyl group acts as a leaving group. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Common Reagents and Conditions:
Nucleophilic Substitution: Tosyl group can be replaced by thiol or amino groups under mild conditions.
Major Products: The major products formed from these reactions include amide-linked compounds, which are crucial intermediates in the synthesis of various bioactive molecules .
相似化合物的比较
Tos-PEG3-acid: Similar structure but with a shorter polyethylene glycol spacer.
Tos-PEG6-acid: Longer polyethylene glycol spacer, offering different solubility and reactivity properties.
NHS-PEG4-acid: Contains an N-hydroxysuccinimide ester instead of a tosyl group, used for different coupling reactions.
Uniqueness: Tos-PEG4-acid is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity for various applications. The combination of a tosyl group and a terminal carboxylic acid makes it versatile for multiple chemical reactions and applications .
属性
IUPAC Name |
3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXYSSILQKCWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


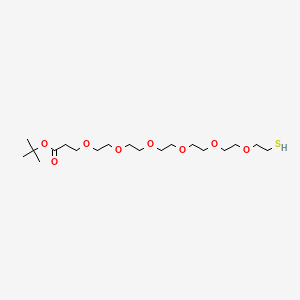
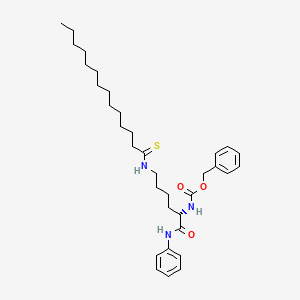
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)


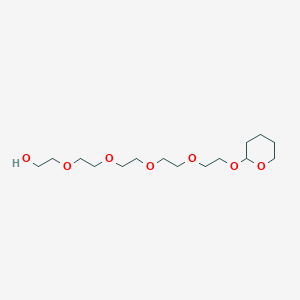
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
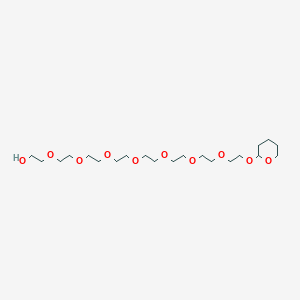
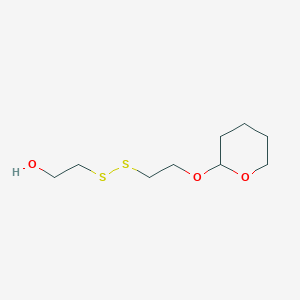
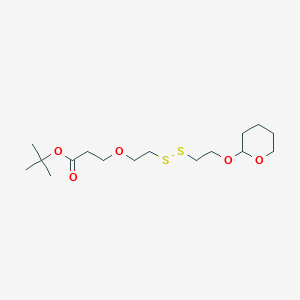
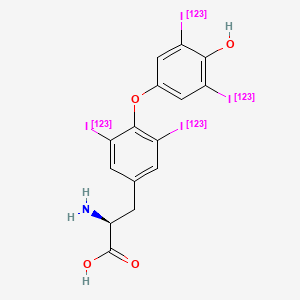
![(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B611372.png)
